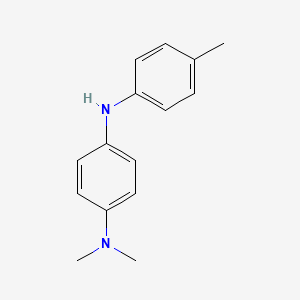
N~1~,N~1~-Dimethyl-N~4~-(4-methylphenyl)benzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~-Dimethyl-N~4~-(4-methylphenyl)benzene-1,4-diamine: is an organic compound with the molecular formula C15H18N2. It is also known by other names such as p-Aminodimethylaniline and 4-(Dimethylamino)aniline . This compound is characterized by the presence of two methyl groups attached to the nitrogen atoms and a 4-methylphenyl group attached to the benzene ring. It is commonly used in various industrial and research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~-Dimethyl-N~4~-(4-methylphenyl)benzene-1,4-diamine typically involves the reaction of dimethylaniline with 4-nitrotoluene followed by reduction. The reaction conditions often include the use of a reducing agent such as sodium dithionite or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reduction processes using hydrogenation reactors . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: N1,N~1~-Dimethyl-N~4~-(4-methylphenyl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are commonly used.
Substitution: Reagents like halogens and sulfonic acids are used under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or sulfonated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: N1,N~1~-Dimethyl-N~4~-(4-methylphenyl)benzene-1,4-diamine is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments .
Biology: In biological research, this compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays .
Industry: It is used as an accelerator in the vulcanization of rubber and as a stabilizer in the production of polymers .
Mecanismo De Acción
The mechanism of action of N1,N~1~-Dimethyl-N~4~-(4-methylphenyl)benzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzyme-catalyzed reactions, depending on the specific enzyme and reaction conditions . The pathways involved may include oxidative stress and signal transduction pathways .
Comparación Con Compuestos Similares
- N,N-Dimethyl-1,4-phenylenediamine
- N,N-Diethyl-1,4-phenylenediamine
- N,N’-Diphenyl-1,4-phenylenediamine
Comparison: N1,N~1~-Dimethyl-N~4~-(4-methylphenyl)benzene-1,4-diamine is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical properties compared to other similar compounds. This structural difference can influence its reactivity, stability, and applications in various fields .
Propiedades
Número CAS |
132540-71-7 |
|---|---|
Fórmula molecular |
C15H18N2 |
Peso molecular |
226.32 g/mol |
Nombre IUPAC |
4-N,4-N-dimethyl-1-N-(4-methylphenyl)benzene-1,4-diamine |
InChI |
InChI=1S/C15H18N2/c1-12-4-6-13(7-5-12)16-14-8-10-15(11-9-14)17(2)3/h4-11,16H,1-3H3 |
Clave InChI |
CEFPMMOQPJTNFA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC2=CC=C(C=C2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


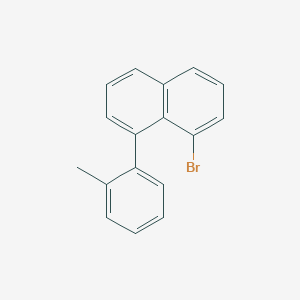
![3-[(1-Bromo-2-methoxypropan-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene](/img/structure/B14276799.png)
![2-[(2-Heptylphenoxy)methyl]oxirane](/img/structure/B14276800.png)
![2-Propenoic acid, 2-methyl-, 2-hydroxy-3-[(2-hydroxybutyl)[2-(2-oxo-1-imidazolidinyl)ethyl]amino]propyl ester](/img/structure/B14276805.png)
![Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl-](/img/structure/B14276810.png)
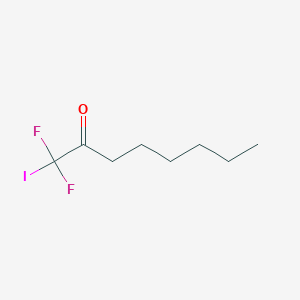
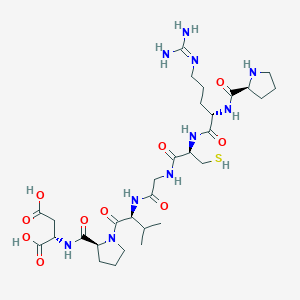
![Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]-](/img/structure/B14276823.png)
![2,3,5,7-Tetrahydro-1H-1lambda~6~,4lambda~6~,6lambda~6~-thieno[3,4-b][1,4]dithiine-1,1,4,4,6,6-hexone](/img/structure/B14276831.png)
![4-[(2-Iodophenyl)methoxy]but-2-en-1-ol](/img/structure/B14276833.png)
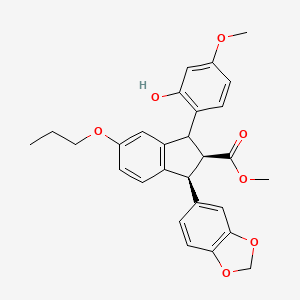
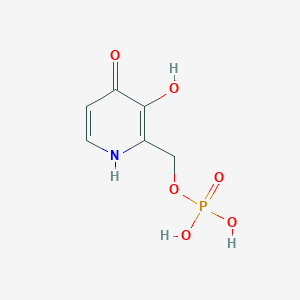
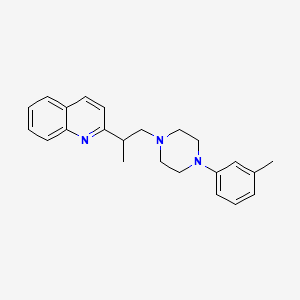
![4-Cyanophenyl 4-{3-[(but-3-enoyl)oxy]propoxy}benzoate](/img/structure/B14276866.png)
